molecular formula C9H12N2O2 B2713197 ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate CAS No. 99378-23-1

ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate

Cat. No. B2713197
CAS RN: 99378-23-1
M. Wt: 180.207
InChI Key: ANCCBGNNKLXMQT-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of imidazole, a heterocyclic organic compound. This compound is used in a variety of everyday applications .


Synthesis Analysis

The synthesis of substituted imidazoles, such as ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate, has seen significant advances in recent years . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate is characterized by the presence of an imidazole ring, which is a key component of functional molecules . The molecule has a molecular weight of 180.207 g/mol .


Chemical Reactions Analysis

Imidazole derivatives, including ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate, are known to form coordination compounds with Co (2+) . These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .

Scientific Research Applications

Coordination Compounds

The compound forms coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .

Pharmaceuticals and Agrochemicals

Imidazoles, which include this compound, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. One of the traditional applications is in pharmaceuticals and agrochemicals .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

Functional Materials

Imidazoles are used in the development of functional materials .

Catalysis

Imidazoles are also used in catalysis .

Synthesis of Substituted Imidazoles

The compound could potentially be used in the synthesis of substituted imidazoles. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Safety and Hazards

Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 .

Mechanism of Action

Target of Action

Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate, also known as ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate or starbld0028306, forms coordination compounds with Co (2+) . These compounds inhibit photosynthetic electron flow and ATP-synthesis .

Mode of Action

The interaction of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate with its targets results in the inhibition of photosynthetic electron flow and ATP-synthesis . This suggests that the compound may act as a Hill reaction inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate is the photosynthetic electron transport chain . By inhibiting electron flow and ATP-synthesis, the compound disrupts the energy production in cells, which can have downstream effects on various cellular processes .

Pharmacokinetics

The compound is known to be a solid at room temperature . Its solubility in different solvents and its bioavailability in the body would need further investigation.

Result of Action

The molecular and cellular effects of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate’s action primarily involve the disruption of energy production in cells . By inhibiting the photosynthetic electron transport chain, the compound can potentially affect a wide range of cellular processes that rely on ATP for energy .

Action Environment

The action, efficacy, and stability of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s efficacy may vary depending on the concentration of Co (2+) in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s stability and action

properties

IUPAC Name

ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-7-10-6(3)8(11-7)9(12)13-5-2/h4H,1,5H2,2-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCCBGNNKLXMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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